2,4-Diamino-6-nitrotoluene
Overview
Description
2,4-Diamino-6-nitrotoluene is an organic compound with the molecular formula C7H9N3O2. It belongs to the class of amino-nitrotoluenes, characterized by the presence of amino groups and a nitro group attached to a toluene ring . This compound is a solid, ranging in color from colorless to pale yellow, and has a distinct odor .
Mechanism of Action
Target of Action
The primary targets of 2,4-Diamino-6-nitrotoluene are the nitroreductase enzymes present in various microorganisms . These enzymes play a crucial role in the reduction of nitro groups in nitroaromatic compounds .
Mode of Action
This compound interacts with its targets, the nitroreductase enzymes, through a series of reduction reactions . The nitro groups in the compound are reduced to nitroso groups, hydroxylamine, and finally to amines . This interaction results in the transformation of this compound into different metabolites .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the nitrotoluene degradation pathway . In this pathway, the compound is first reduced to aminodinitrotoluenes, which are then further reduced to diaminonitrotoluenes . One of the diaminonitrotoluenes, this compound, is further transformed to a novel metabolite, 4-N-acetylamino-2-amino-6-nitrotoluene .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is readily absorbed and metabolized by various organisms . It is transformed into different metabolites, including 2,4-dinitrotoluene and this compound
Result of Action
The result of the action of this compound is the transformation of the compound into different metabolites, including 2,4-dinitrotoluene and this compound . These metabolites are less harmful and can be further degraded by other microorganisms .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of nitrate-reducing conditions . Under these conditions, certain species of Pseudomonas fluorescens can reduce 2,4,6-trinitrotoluene to aminodinitrotoluenes, which are then further reduced to diaminonitrotoluenes . The compound’s action, efficacy, and stability can thus be influenced by the presence of specific microorganisms and environmental conditions .
Biochemical Analysis
Biochemical Properties
2,4-Diamino-6-nitrotoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with enzymes such as nitroreductases, which catalyze the reduction of nitro groups to amino groups. This interaction is crucial for the biotransformation and degradation of nitroaromatic compounds. Additionally, this compound can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further participate in various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In microbial cells, it has been observed to induce oxidative stress, leading to the activation of stress response pathways. This compound can also affect cell signaling pathways by modulating the activity of kinases and phosphatases, thereby influencing gene expression and cellular metabolism. In mammalian cells, this compound has been shown to interfere with mitochondrial function, leading to alterations in energy metabolism and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes, resulting in either inhibition or activation of their catalytic activity. For instance, the binding of this compound to nitroreductases leads to the reduction of the nitro group, generating reactive intermediates that can interact with other biomolecules. Additionally, this compound can induce changes in gene expression by modulating transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound has been associated with cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression profiles. These temporal effects highlight the importance of controlling experimental conditions to ensure reproducibility and accuracy in research .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been observed to induce mild oxidative stress and transient changes in gene expression. At higher doses, it can cause significant toxicity, including liver and kidney damage, as well as hematological abnormalities. These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of critical metabolic pathways. It is essential to carefully monitor and adjust dosages in experimental studies to avoid toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the biotransformation of nitroaromatic compounds. The compound is metabolized by nitroreductases and other oxidoreductases, leading to the formation of amino derivatives and other reactive intermediates. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The involvement of this compound in these metabolic pathways underscores its potential impact on metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In microbial cells, the compound is taken up through active transport mechanisms, while in mammalian cells, it can diffuse across cell membranes or be transported by solute carriers. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The distribution of the compound within these compartments can influence its activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Studies have shown that the compound can accumulate in the mitochondria, where it can interfere with mitochondrial respiration and induce oxidative stress. Additionally, this compound can localize to the nucleus, where it may interact with DNA and histones, leading to changes in chromatin structure and gene expression. The targeting of this compound to specific subcellular compartments is likely mediated by post-translational modifications and specific targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Diamino-6-nitrotoluene can be synthesized through various methods. One common synthetic route involves the nitration of 2,4-diaminotoluene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-nitrotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of polyamines.
Substitution: The amino groups on the aromatic ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, polyamines, and various substituted aromatic compounds .
Scientific Research Applications
2,4-Diamino-6-nitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminotoluene: Lacks the nitro group present in 2,4-diamino-6-nitrotoluene.
2,4,6-Trinitrotoluene (TNT): Contains three nitro groups and is widely known for its explosive properties.
2-Nitrotoluene: Contains a single nitro group and lacks amino groups
Uniqueness
This compound is unique due to the presence of both amino and nitro groups on the aromatic ring.
Properties
IUPAC Name |
4-methyl-5-nitrobenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZSBQYOXAUYCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216498 | |
Record name | 2,4-Diamino-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6629-29-4 | |
Record name | 2,4-Diamino-6-nitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6629-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diamino-6-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diamino-6-nitrotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diamino-6-nitrotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diamino-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL-5-NITRO-1,3-BENZENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQJ5EX5KMD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-diamino-6-nitrotoluene?
A1: this compound has a molecular formula of C7H9N3O2 and a molecular weight of 183.16 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. Techniques like 15N NMR spectrometry have been particularly useful in understanding its binding mechanisms with soil components like humic acid .
Q3: How is this compound formed?
A3: this compound is a significant metabolite formed during the anaerobic biodegradation of 2,4,6-trinitrotoluene (TNT). Microorganisms often employ a reductive pathway, sequentially converting TNT to aminodinitrotoluenes (like 2-amino-4,6-dinitrotoluene and 4-amino-2,6-dinitrotoluene) and ultimately to this compound , , , , , , ).
Q4: Can this compound be further degraded?
A4: While often persistent, some microorganisms demonstrate the ability to further degrade this compound. Research highlights the role of enzymes like lignin peroxidase in its oxidative transformation . Studies also show its potential conversion to aliphatic polar products, potentially organic acids, by specific bacterial strains .
Q5: What are the implications of this compound accumulation during TNT degradation?
A5: The accumulation of this compound can hinder the complete bioremediation of TNT-contaminated sites. Research shows that it can inhibit the degradation of TNT and its own removal might cease completely if it accumulates above certain levels .
Q6: How does this compound interact with soil components?
A6: 15N NMR studies reveal that this compound undergoes nucleophilic addition reactions with quinone and carbonyl groups present in soil humic acid. This interaction leads to the formation of both heterocyclic and nonheterocyclic condensation products, significantly influencing its fate in the environment .
Q7: How does the presence of enzymes influence the environmental fate of this compound?
A7: Enzymes like horseradish peroxidase can catalyze an increase in the incorporation of this compound into humic acid. This enzymatic activity can shift the binding mechanism towards imine formation, impacting its persistence and mobility in soil .
Q8: Does this compound pose any environmental risks?
A8: While research on the specific ecological effects of this compound is ongoing, its presence as a byproduct of TNT degradation raises concerns. Understanding its persistence, mobility, and potential toxicity in various environmental matrices is crucial for developing effective remediation strategies .
Q9: What analytical techniques are employed to detect and quantify this compound?
A9: Several methods are available for analyzing this compound. High-performance liquid chromatography (HPLC) coupled with various detection techniques like ultraviolet (UV) absorbance or mass spectrometry is commonly used , . Thin layer chromatography (TLC) also serves as a valuable tool for separating TNT and its degradation products, including this compound .
Q10: How can we ensure the accuracy and reliability of these analytical methods?
A10: Rigorous validation of analytical methods is essential. This involves assessing parameters like accuracy, precision, specificity, linearity, and robustness to ensure reliable and reproducible results for the detection and quantification of this compound in various matrices .
Q11: What is known about the toxicity of this compound?
A11: While more research is needed to fully understand its toxicological profile, studies indicate that this compound might exhibit lower acute toxicity compared to its parent compound, TNT, and some other TNT transformation products .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.